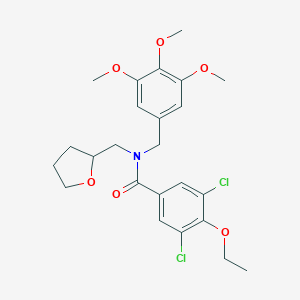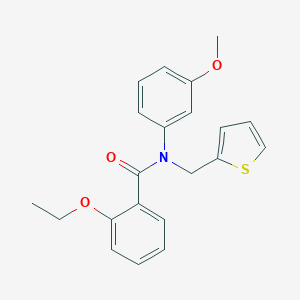![molecular formula C14H13ClN4O3S2 B257435 Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The chemical compound is commonly referred to as ACT and belongs to the class of thiazole derivatives. ACT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The exact mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth.
Biochemical and Physiological Effects
ACT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the levels of reactive oxygen species in cells. Additionally, ACT has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
ACT has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit significant biological activities at low concentrations. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the research on ACT. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential applications in the treatment of inflammatory and infectious diseases. Finally, the development of new analogs of ACT with improved biological activities and reduced toxicity is an area of active research.
Synthesis Methods
The synthesis of ACT involves several steps, including the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with allyl chloroformate, followed by the reaction with 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. The resulting compound is then treated with ammonia to produce ACT.
Scientific Research Applications
ACT has been extensively studied for its potential applications in medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ACT has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Molecular Formula |
C14H13ClN4O3S2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
prop-2-enyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-4-5-22-12(21)10-7(2)17-14(24-10)19-11(20)9-8(15)6-16-13(18-9)23-3/h4,6H,1,5H2,2-3H3,(H,17,19,20) |
InChI Key |
FKVZMRVLJKWYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)


![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)




![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)